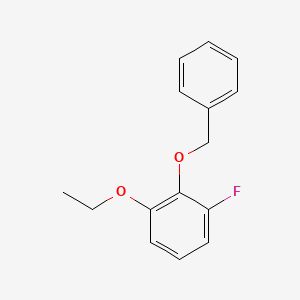
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-1-ethoxybenzene with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene involves its interaction with various molecular targets. The benzyloxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Benzyloxy)-1-ethoxybenzene: Lacks the fluorine atom.
2-(Benzyloxy)-1-ethoxy-4-fluorobenzene: Fluorine atom in a different position on the benzene ring.
Uniqueness
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. The presence of both benzyloxy and ethoxy groups, along with the fluorine atom, provides a distinct combination of electronic and steric effects, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H15FO2 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-ethoxy-3-fluoro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15FO2/c1-2-17-14-10-6-9-13(16)15(14)18-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
BYDRKCBEQVUDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















